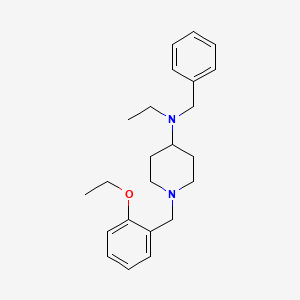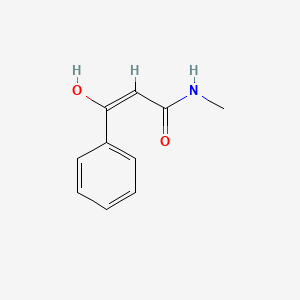![molecular formula C19H13N3O5S B10883565 N-(3-nitrophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide](/img/structure/B10883565.png)
N-(3-nitrophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-nitrophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide is an organic compound characterized by the presence of nitro groups and a sulfanyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide typically involves a multi-step process:
Nitration: The starting material, benzamide, undergoes nitration to introduce nitro groups at the desired positions. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Thiol Addition: The nitrobenzamide is then reacted with a thiol compound, such as 4-nitrothiophenol, under basic conditions to form the sulfanyl linkage.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-nitrophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Oxidation: The sulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Sulfone derivatives.
Aplicaciones Científicas De Investigación
Chemistry
N-(3-nitrophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide is used as a building block in organic synthesis. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and compounds.
Biology and Medicine
In medicinal chemistry, this compound can be explored for its potential biological activities. The presence of nitro and sulfanyl groups suggests it could interact with biological targets, possibly serving as a lead compound for drug development.
Industry
In the industrial sector, this compound may be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure can impart desirable properties to these products.
Mecanismo De Acción
The mechanism by which N-(3-nitrophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide exerts its effects depends on its specific application. In a biological context, the nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfanyl group can also participate in redox reactions, influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-nitrophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide
- N-(3-nitrophenyl)-2-[(3-nitrophenyl)sulfanyl]benzamide
- N-(2-nitrophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide
Uniqueness
N-(3-nitrophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide is unique due to the specific positioning of its nitro groups and the sulfanyl linkage. This configuration can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different substitution patterns.
Propiedades
Fórmula molecular |
C19H13N3O5S |
|---|---|
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
N-(3-nitrophenyl)-2-(4-nitrophenyl)sulfanylbenzamide |
InChI |
InChI=1S/C19H13N3O5S/c23-19(20-13-4-3-5-15(12-13)22(26)27)17-6-1-2-7-18(17)28-16-10-8-14(9-11-16)21(24)25/h1-12H,(H,20,23) |
Clave InChI |
FCNGMPREWMSYNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])SC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Piperidin-1-yl[1-(propan-2-yl)piperidin-3-yl]methanone](/img/structure/B10883484.png)

methanone](/img/structure/B10883491.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3,4-dimethylaniline](/img/structure/B10883501.png)
![2-(Benzoylamino)-N~1~-[3-(2-benzoylhydrazino)-3-oxopropyl]benzamide](/img/structure/B10883506.png)
![2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-7-benzyl-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10883512.png)
![Piperidin-1-yl[1-(2,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10883519.png)

![(2E)-2-[4-(difluoromethoxy)benzylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10883533.png)
![7-Benzyl-8,9-diphenyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10883541.png)
![1-(Ethylsulfonyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B10883547.png)
![2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl pyrazine-2-carboxylate](/img/structure/B10883548.png)

![1-[3-(Dibutylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-pyridyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10883554.png)
